

Technical Guide: Pre-Doxercalciferol Chemical Structure and Isomerization Kinetics

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Compound of Interest

Compound Name: *pre-doxercalciferol*

CAS No.: 1818286-63-3

Cat. No.: B602425

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Executive Summary

Pre-Doxercalciferol (CAS 1818286-63-3) is the obligate photo-isomer intermediate in the synthesis of Doxercalciferol (

-hydroxyvitamin

).^[1]^[2] It is formed via the ultraviolet irradiation of

-hydroxyergosterol and exists in a thermal equilibrium with the final drug substance.^[2]

For drug development professionals, understanding **Pre-Doxercalciferol** is critical for two reasons:

- **Process Control:** The yield of the active pharmaceutical ingredient (API) is dictated by the thermal sigmatropic shift from the "Pre" form to the "Vitamin" form.^[2]
- **Impurity Profiling:** Because the conversion is reversible, **Pre-Doxercalciferol** is a process-related impurity that must be monitored using specific HPLC methodologies to ensure regulatory compliance.^[2]

Chemical Identity & Structure

Pre-Doxercalciferol is a seco-steroid characterized by a broken B-ring (9,10-seco).[1][2]

Unlike the final vitamin form which possesses an s-trans triene system, the pre-vitamin form retains a sterically crowded s-cis 6,7-double bond geometry.[1][2]

Core Identifiers

Property	Data
Common Name	Pre-Doxercalciferol
Systematic Name	-hydroxy-previtamin
CAS Registry Number	1818286-63-3
Molecular Formula	
Molecular Weight	412.66 g/mol
Stereochemistry	(6Z) isomer (Pre-vitamin geometry)
Related Drug	Doxercalciferol (CAS 54573-75-0)

IUPAC Nomenclature

The precise stereochemical designation for **Pre-Doxercalciferol** differentiates it from its isomers (tachysterol or the final vitamin):

“

(1R,3S)-5-[(Z)-2-[(1R,3aR,7aR)-1-[(2R,5R,E)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,6,7,7a-hexahydro-1H-inden-4-yl]vinyl]-4-methylcyclohex-4-ene-1,3-diol

Structural Distinction

The structural difference lies in the triene system connecting the A-ring to the CD-ring:

- **Pre-Doxercalciferol**: Contains a

double bond.^[2] The

-system is non-planar due to steric hindrance between the C-19 methyl group and the C-7 hydrogen.^[1]

- **Doxercalciferol**: Contains a conjugated system.^{[1][2][3][4][5][6][7]} The rotation around the C5-C6 single bond allows for a more planar, extended structure.^[1]

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Mechanistic Insight: The Thermal Isomerization

The conversion of **Pre-Doxercalciferol** to **Doxercalciferol** is not a simple synthesis step but a reversible [1,7]-sigmatropic hydrogen shift.^[2] This reaction is driven purely by heat and does not require catalysts, though solvent polarity can influence the equilibrium position.

Reaction Pathway

- **Photolysis**:

-OH-Ergosterol undergoes ring opening (B-ring) under UV light (280-300 nm) to form **Pre-Doxercalciferol**.^{[1][2]}

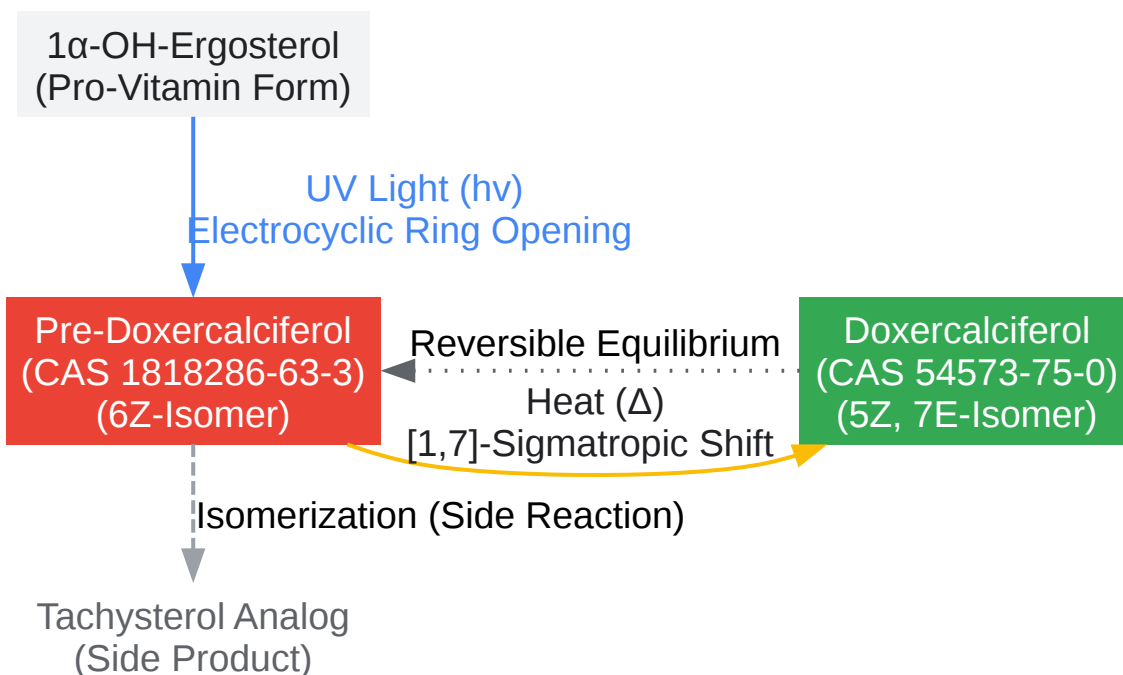
- **Thermal Shift**: **Pre-Doxercalciferol** undergoes an intramolecular hydrogen transfer from C-19 to C-9, resulting in the isomerization of the double bonds to form **Doxercalciferol**.^{[1][2]}

Equilibrium Dynamics

At room temperature, the equilibrium favors the Vitamin form (**Doxercalciferol**) over the Pre-vitamin form roughly 80:20. However, elevated temperatures required to speed up the reaction also accelerate the reverse reaction.

- **Forward Reaction**: Endothermic (requires heat).^[2]
- **Reverse Reaction**: Occurs if the product is heated for too long or stored improperly.^[2]

Visualization of the Pathway



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Figure 1: The photochemical and thermal pathway for Doxercalciferol synthesis.^{[1][2]} **Pre-Doxercalciferol** serves as the central unstable intermediate.

Experimental Protocols & Characterization

Synthesis Workflow

To isolate or utilize **Pre-Doxercalciferol**, the following protocol is standard in process chemistry:

- Precursor Dissolution: Dissolve -hydroxyergosterol in ethanol or ether.^{[1][2]}
- Irradiation: Subject the solution to UV irradiation using a medium-pressure mercury lamp with a Pyrex filter (to cut off wavelengths <280 nm and minimize tachysterol formation).
- Monitoring: Monitor by HPLC until the ratio of **Pre-Doxercalciferol** is maximized (typically before significant photodegradation occurs).

- Thermal Conversion:
 - Step: Heat the solution to approx. 60-80°C under inert atmosphere (or Ar).
 - Duration: 2-4 hours.[1][2]
 - Result: The Pre-form converts to the Doxercalciferol form.[2]
- Purification: Since conversion is never 100% due to equilibrium, preparative HPLC or crystallization is required to remove residual **Pre-Doxercalciferol**.[2]

Analytical Separation (HPLC)

Distinguishing the "Pre" form from the "Vitamin" form requires specific chromatographic conditions due to their structural similarity.[2]

Parameter	Condition
Column	Silica (Normal Phase) or C18 (Reverse Phase)
Mobile Phase (NP)	Hexane : Isopropanol (90:10 to 95:[1][2]5)
Detection	UV @ 265 nm (Doxercalciferol max) vs 260 nm (Pre-Doxercalciferol)
Retention Behavior	Pre-Doxercalciferol typically elutes before Doxercalciferol in normal phase systems due to the less polar nature of the closed s-cis conformation compared to the extended s-trans vitamin.[1][2]

Handling & Stability[2]

- Temperature Sensitivity: **Pre-Doxercalciferol** is thermally unstable.[2] It must be stored at <-20°C. At room temperature, it will spontaneously isomerize to Doxercalciferol.
- Light Sensitivity: Highly sensitive to UV; must be handled under amber light to prevent isomerization to tachysterol or lumisterol analogs.[2]

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